Cas no 52112-68-2 (6-Chlorobenzodoxazol-2-amine)
6-Chlorobenzodoxazol-2-amine Chemical and Physical Properties
Names and Identifiers
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- 6-Chlorobenzo[d]oxazol-2-amine
- 6-Chloro-1,3-benzoxazol-2-amine
- 2-AMINO-6-CHLOROBENZOXAZOLE
- 2-AMINO-6-CHLOROBENZOXAZOLE
- 6-Chloro-2-benzoxazolamine
- NSC 24991
- 6-Chlorobenzodoxazol-2-amine
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- MDL: MFCD01664218
- Inchi: 1S/C7H5ClN2O/c8-4-1-2-5-6(3-4)11-7(9)10-5/h1-3H,(H2,9,10)
- InChI Key: QDMXVLGVKMTTIT-UHFFFAOYSA-N
- SMILES: ClC1C=CC2=C(C=1)OC(N)=N2
Computed Properties
- Exact Mass: 168.00900
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
Experimental Properties
- Density: 1.481±0.06 g/cm3 (20 ºC 760 Torr),
- Melting Point: 184-185 ºC
- Flash Point: 145.4℃
- Refractive Index: 1.5618 (estimate)
- Solubility: Very slightly soluble (0.37 g/l) (25 º C),
- PSA: 52.05000
- LogP: 2.64460
6-Chlorobenzodoxazol-2-amine Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
6-Chlorobenzodoxazol-2-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A081001797-5g |
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52112-68-2 | 98% | 5g |
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| Alichem | A081001797-25g |
2-Amino-6-chlorobenzo[d]oxazole |
52112-68-2 | 98% | 25g |
$519.69 | 2023-09-01 | |
| Chemenu | CM154960-25g |
6-Chloro-1,3-benzoxazol-2-amine |
52112-68-2 | 97% | 25g |
$396 | 2021-06-08 | |
| TRC | C651793-250mg |
6-Chlorobenzo[d]oxazol-2-amine |
52112-68-2 | 250mg |
$ 50.00 | 2022-06-06 | ||
| TRC | C651793-500mg |
6-Chlorobenzo[d]oxazol-2-amine |
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$ 65.00 | 2022-06-06 | ||
| TRC | C651793-2.5g |
6-Chlorobenzo[d]oxazol-2-amine |
52112-68-2 | 2.5g |
$ 115.00 | 2022-06-06 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C834368-5g |
6-Chloro-1,3-benzoxazol-2-amine |
52112-68-2 | 97% | 5g |
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| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 065689-500mg |
6-Chlorobenzodoxazol-2-amine |
52112-68-2 | 500mg |
2778.0CNY | 2021-08-05 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-DT712-5g |
6-Chlorobenzodoxazol-2-amine |
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6-Chlorobenzodoxazol-2-amine Suppliers
6-Chlorobenzodoxazol-2-amine Related Literature
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
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Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
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Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
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José M. Rivera,Mariana Martín-Hidalgo,Jean C. Rivera-Ríos Org. Biomol. Chem., 2012,10, 7562-7565
Additional information on 6-Chlorobenzodoxazol-2-amine
Recent Advances in the Study of 6-Chlorobenzodoxazol-2-amine (CAS: 52112-68-2) and Its Applications in Chemical Biology and Medicine
6-Chlorobenzodoxazol-2-amine (CAS: 52112-68-2) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural properties and potential therapeutic applications. This heterocyclic compound, characterized by a benzodoxazole core with a chloro substituent at the 6-position and an amine group at the 2-position, has been the subject of several innovative studies aimed at exploring its pharmacological activities and synthetic utility. The following sections provide a comprehensive overview of the latest research findings related to this compound, highlighting its role in drug discovery and development.
Recent studies have focused on the synthesis and optimization of 6-Chlorobenzodoxazol-2-amine derivatives to enhance their bioactivity and pharmacokinetic properties. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that modifications to the amine group could significantly improve the compound's binding affinity to specific protein targets, such as kinases involved in inflammatory pathways. The researchers employed a combination of computational modeling and high-throughput screening to identify the most promising derivatives, with one candidate showing nanomolar inhibitory activity against a key kinase target.
In addition to its potential as a kinase inhibitor, 6-Chlorobenzodoxazol-2-amine has been investigated for its antimicrobial properties. A recent preprint on bioRxiv reported that this compound exhibits broad-spectrum activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The study attributed this activity to the compound's ability to disrupt bacterial cell wall synthesis, a mechanism distinct from that of traditional antibiotics. These findings suggest that 6-Chlorobenzodoxazol-2-amine could serve as a scaffold for developing novel antibacterial agents to address the growing problem of antibiotic resistance.
Another area of interest is the application of 6-Chlorobenzodoxazol-2-amine in chemical biology as a versatile building block for the synthesis of more complex molecules. A 2024 paper in Organic Letters detailed a novel one-pot synthesis method that leverages the reactivity of the amine group to construct fused heterocyclic systems with potential applications in materials science and drug discovery. The method offers advantages in terms of yield and scalability, making it attractive for industrial applications.
Despite these promising developments, challenges remain in the clinical translation of 6-Chlorobenzodoxazol-2-amine-based therapeutics. Issues such as solubility, metabolic stability, and off-target effects need to be addressed through further structural optimization and preclinical studies. However, the compound's diverse pharmacological activities and synthetic versatility position it as a valuable tool for researchers in chemical biology and medicinal chemistry. Future research is expected to explore its potential in other therapeutic areas, such as oncology and neurodegenerative diseases, as well as its utility in chemical probes for target validation.
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